molecular formula C8H8N4 B6176745 6-hydrazinylquinoxaline CAS No. 1184281-13-7

6-hydrazinylquinoxaline

Cat. No. B6176745
CAS RN: 1184281-13-7
M. Wt: 160.2
InChI Key:
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Description

6-Hydrazinylquinoxaline is a chemical compound with the CAS Number: 1184281-13-7. It has a molecular weight of 160.18 and is typically in powder form .


Molecular Structure Analysis

The InChI code for 6-hydrazinylquinoxaline is 1S/C8H8N4/c9-12-6-1-2-7-8 (5-6)11-4-3-10-7/h1-5,12H,9H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Mechanism of Action

Target of Action

6-Hydrazinylquinoxaline and its derivatives have been found to exhibit promising antifungal and anticancer properties . The primary targets of these compounds include various strains of Candida and Aspergillus species, which are common causes of fungal infections . In the context of cancer, these compounds have been associated with the inhibition of Histone Deacetylase (HDAC) , a class of enzymes that play a crucial role in the regulation of gene expression .

Mode of Action

The interaction of 6-Hydrazinylquinoxaline with its targets results in significant changes in their biological activities. For instance, in the case of fungal infections, this compound has shown effectiveness against various reference strains of Candida species . As for cancer, it has been found to inhibit HDAC, which can lead to the suppression of tumor growth .

Biochemical Pathways

The biochemical pathways affected by 6-Hydrazinylquinoxaline involve the regulation of gene expression. By inhibiting HDAC, this compound can alter the acetylation status of histones, thereby affecting the structure of the chromatin and the accessibility of the DNA for transcription . This can lead to changes in gene expression that may result in the induction of cell cycle arrest and apoptosis, two key processes in the control of cancer growth .

Result of Action

The action of 6-Hydrazinylquinoxaline leads to molecular and cellular effects that contribute to its antifungal and anticancer activities. For instance, it has demonstrated effectiveness against various strains of Candida species . In the context of cancer, it has shown the ability to induce cell cycle arrest and apoptosis in cancer cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-hydrazinylquinoxaline can be achieved through a two-step process involving the condensation of 2-nitrophenylhydrazine with ethyl 2-chloroacetate followed by reduction of the resulting nitro compound with iron powder in acetic acid.", "Starting Materials": [ "2-nitrophenylhydrazine", "ethyl 2-chloroacetate", "iron powder", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-nitrophenylhydrazine with ethyl 2-chloroacetate", "a. Dissolve 2-nitrophenylhydrazine (1.0 g, 6.5 mmol) in dry ethanol (10 mL) and add ethyl 2-chloroacetate (1.2 g, 7.5 mmol) dropwise with stirring.", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with cold ethanol and dry under vacuum to obtain the intermediate product, ethyl 2-(2-nitrophenyl)hydrazinecarboxylate, as a yellow solid (1.5 g, 85%).", "Step 2: Reduction of ethyl 2-(2-nitrophenyl)hydrazinecarboxylate with iron powder in acetic acid", "a. Dissolve ethyl 2-(2-nitrophenyl)hydrazinecarboxylate (1.0 g, 4.2 mmol) and iron powder (1.5 g, 26.5 mmol) in acetic acid (20 mL).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with cold acetic acid and dry under vacuum to obtain the final product, 6-hydrazinylquinoxaline, as a yellow solid (0.6 g, 60%)." ] }

CAS RN

1184281-13-7

Product Name

6-hydrazinylquinoxaline

Molecular Formula

C8H8N4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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